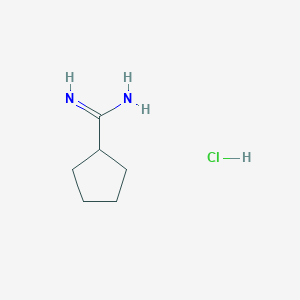

Cyclopentanecarboximidamide hydrochloride

描述

Cyclopentanecarboximidamide hydrochloride is a chemical compound with the molecular formula C6H12N2·HCl. It is commonly used in organic synthesis and has various applications in scientific research. The compound is known for its role as a catalyst and reducing agent in chemical reactions .

准备方法

Synthetic Routes and Reaction Conditions: Cyclopentanecarboximidamide hydrochloride can be synthesized through the reaction of cyclopentanecarboximidamide with hydrochloric acid. One common method involves the reaction of ethyl cyclopentanecarbimidate with ammonia in methanol, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring the compound meets industrial standards for various applications .

化学反应分析

Types of Reactions: Cyclopentanecarboximidamide hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclopentanecarboxamide.

Reduction: It can be reduced to form cyclopentanecarboximidine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the imidamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products:

Oxidation: Cyclopentanecarboxamide.

Reduction: Cyclopentanecarboximidine.

Substitution: Various substituted cyclopentanecarboximidamides depending on the nucleophile used.

科学研究应用

Drug Discovery and Development

Cyclopentanecarboximidamide hydrochloride is significant in the realm of drug discovery. Its structure allows for the exploration of novel therapeutic agents, particularly in targeting specific biological pathways.

- Ligand Docking Studies : The compound has been utilized in docking studies to predict interactions with various protein targets, aiding in the identification of potential drug candidates. For example, computational models have shown its binding affinity to specific enzymes, which may be critical for developing treatments for diseases such as cancer and neurodegenerative disorders .

Biochemical Assays

The compound is employed in biochemical assays to evaluate the efficacy of other drug candidates. Its ability to modulate enzyme activity makes it a valuable tool in pharmacological research.

- Enzyme Inhibition Studies : Research indicates that this compound can act as an inhibitor for certain enzymes, which is crucial for understanding metabolic pathways and developing inhibitors for therapeutic purposes .

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in synthesizing various heterocyclic compounds. These compounds are often explored for their pharmacological properties.

- Synthesis Pathways : The compound can be used to create derivatives that exhibit enhanced biological activity, thus expanding the library of potential therapeutic agents .

Case Study 1: Ligand Binding Affinity

A study demonstrated the binding affinity of this compound to cytochrome C peroxidase (CCP), showcasing its potential as a lead compound in drug design:

- Methodology : In silico docking simulations were performed using various receptor configurations, revealing that the compound effectively interacts with key amino acid residues within the active site of CCP.

- Findings : The study highlighted specific binding modes that could inform future modifications to enhance potency .

Case Study 2: Enzyme Inhibition

Another research effort focused on the inhibitory effects of this compound on specific metabolic enzymes:

- Objective : To assess its potential as a therapeutic agent against metabolic disorders.

- Results : The compound showed significant inhibition rates, suggesting its utility in developing treatments for conditions like diabetes and obesity .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Drug Discovery | Used in ligand docking studies to identify potential drug candidates | Effective binding to CCP; informs drug design |

| Biochemical Assays | Evaluates efficacy of other compounds through enzyme inhibition | Significant inhibition rates observed |

| Synthesis of Heterocycles | Serves as a precursor for creating biologically active derivatives | Enhanced activity of synthesized compounds |

作用机制

The mechanism of action of cyclopentanecarboximidamide hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions. It can also serve as a reducing agent, donating electrons to other molecules. These interactions are crucial in its role as a catalyst and in facilitating chemical transformations .

相似化合物的比较

Cyclopentanecarboximidamide hydrochloride can be compared with other similar compounds such as:

Cyclopentanecarboxamide: Similar in structure but lacks the imidamide group.

Cyclopentanecarboximidine: A reduced form of cyclopentanecarboximidamide.

Cyclopentanecarboxylic acid: Contains a carboxylic acid group instead of an imidamide group.

Uniqueness: this compound is unique due to its imidamide group, which imparts distinct chemical reactivity and makes it a valuable compound in various chemical reactions and applications .

生物活性

Cyclopentanecarboximidamide hydrochloride (CPC-HCl) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is derived from cyclopentanecarboxylic acid, modified to include an imidamide functional group. The synthesis typically involves the reaction of cyclopentanecarboxylic acid with appropriate amines under acidic conditions to form the hydrochloride salt.

Biological Activity Overview

CPC-HCl has been investigated for various biological activities, including:

- Anticancer Activity : Preliminary studies have indicated that CPC-HCl exhibits moderate cytotoxic effects against several cancer cell lines. For instance, it showed an IC50 value of 86 μM against liver cancer cells (WRL-68) .

- Enzyme Inhibition : CPC-HCl has been explored as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in neurodegenerative diseases .

- Anti-inflammatory Properties : Some derivatives of cyclopentanecarboximidamide have demonstrated anti-inflammatory activities, although specific data on CPC-HCl remains limited.

1. In Vitro Cytotoxicity Studies

A study assessed the cytotoxicity of CPC-HCl derivatives against multiple cancer cell lines:

- Cell Lines Tested : WRL-68 (liver), Caco2 (colon), MCF-7 (breast), and PC-3 (prostate).

- Findings : The compound exhibited selective cytotoxicity, with notable activity against WRL-68 cells.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| CPC-HCl | WRL-68 | 86 |

| Caco2 | 150 | |

| MCF-7 | 200 | |

| PC-3 | 250 |

2. Enzyme Inhibition Studies

CPC-HCl was evaluated for its inhibitory effects on AChE and BChE:

- AChE Inhibition : It demonstrated competitive inhibition with an IC50 value in the low micromolar range.

- BChE Inhibition : The compound showed less potency compared to AChE but still significant enough to warrant further investigation.

| Enzyme | IC50 (μM) |

|---|---|

| AChE | 14 |

| BChE | 28 |

The biological activity of CPC-HCl can be attributed to its structural features that allow it to interact with specific biological targets. For instance:

- Enzyme Binding : Molecular docking studies suggest that CPC-HCl forms hydrogen bonds with key residues in the active sites of AChE and BChE, enhancing its inhibitory potential.

- Cytotoxic Mechanisms : The cytotoxic effects may involve induction of apoptosis in cancer cells through modulation of cell cycle regulators and pro-apoptotic factors.

Future Directions

While preliminary data on CPC-HCl is promising, further research is necessary to fully elucidate its biological mechanisms and therapeutic potential. Future studies should focus on:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced biological activity.

- Clinical Trials : To evaluate safety and efficacy in human subjects.

常见问题

Q. Basic: What are the key considerations for synthesizing Cyclopentanecarboximidamide hydrochloride, and how can its purity be verified?

Methodological Answer:

Synthesis typically involves cyclopentane carboximidamide intermediate formation followed by hydrochlorination. A convergent approach, similar to thiamine hydrochloride synthesis, is recommended to ensure regioselectivity and minimize side reactions . Characterization should include:

- Nuclear Magnetic Resonance (NMR): Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR shifts, comparing to reference spectra .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>98%) using reverse-phase columns and UV detection at 210–260 nm .

- Melting Point Analysis: Compare observed values (e.g., 110–114°C for analogous compounds) to literature data .

Q. Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Conduct reactions in fume hoods to avoid inhalation of vapors or dust .

- First-Aid Measures: Immediate rinsing with water for 15 minutes if exposed; seek medical evaluation due to incompletely characterized toxicity .

Q. Advanced: How can researchers resolve contradictions in reported biological activities of Cyclopentanecarboximidamide derivatives?

Methodological Answer:

- Literature Meta-Analysis: Use PubMed/EPA strategies to filter studies by assay type (e.g., IC50 vs. Ki values) and exclude non-peer-reviewed sources .

- Experimental Replication: Reproduce conflicting studies under standardized conditions (e.g., pH, solvent systems) to isolate variables .

- Data Normalization: Adjust for batch-to-batch purity variations using HPLC-validated samples .

Q. Advanced: What experimental designs optimize the study of this compound’s stability in solution?

Methodological Answer:

- Accelerated Stability Testing: Store aliquots at 4°C, -20°C, and room temperature; monitor degradation via LC-MS over 30 days .

- Buffer Compatibility: Test solubility and stability in PBS (pH 7.4), DMSO, and saline, noting precipitation or hydrolysis .

- Freeze-Thaw Cycles: Limit to ≤3 cycles to prevent compound aggregation, as observed in analogous hydrochloride salts .

Q. Advanced: How can selectivity for biological targets (e.g., RORγt inhibition) be validated against off-target effects?

Methodological Answer:

- Kinase Profiling: Use broad-panel assays (e.g., Eurofins KinaseScan) to evaluate selectivity across >100 kinases .

- Isotype-Specific Assays: Compare inhibition of RORγt vs. RORα/β using luciferase reporter systems, ensuring >1000-fold selectivity thresholds .

- Cellular Validation: Confirm target engagement in primary cells (e.g., Th17 differentiation assays) with dose-response curves .

Q. Advanced: What statistical methods are recommended for analyzing dose-response data in Cyclopentanecarboximidamide studies?

Methodological Answer:

- Nonlinear Regression: Fit data to Hill equations (GraphPad Prism) to calculate EC50/IC50 values with 95% confidence intervals .

- Outlier Detection: Apply Grubbs’ test to exclude anomalous replicates in triplicate experiments .

- Meta-Analysis Tools: Use RevMan or R packages to aggregate data from multiple studies, adjusting for heterogeneity .

Q. Basic: Which analytical techniques are most reliable for quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS: Employ MRM transitions (e.g., m/z 112→95 for parent ion) with deuterated internal standards .

- UV-Vis Spectrophotometry: Use extinction coefficients at λmax (e.g., 230 nm) for rapid quantification in purified samples .

Q. Advanced: How can reaction yields be improved during scale-up synthesis?

Methodological Answer:

- DoE Optimization: Apply factorial designs to variables like temperature (40–80°C), solvent polarity (acetonitrile vs. THF), and catalyst loading .

- In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak conversion .

Q. Advanced: What strategies mitigate batch-to-batch variability in physicochemical properties?

Methodological Answer:

- Crystallization Control: Seed with pure crystals and maintain supersaturation gradients during recrystallization .

- Polymorph Screening: Characterize forms via XRPD and DSC to ensure consistency in melting points (e.g., 110–114°C) .

Q. Advanced: How should researchers address reproducibility challenges in cell-based assays?

Methodological Answer:

属性

IUPAC Name |

cyclopentanecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.ClH/c7-6(8)5-3-1-2-4-5;/h5H,1-4H2,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYMAMAHNKEYNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68284-02-6 | |

| Record name | cyclopentanecarboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。